molecular formula C8H15NOS2 B1664690 Hesperin CAS No. 4430-35-7

Hesperin

Cat. No.: B1664690
CAS No.: 4430-35-7
M. Wt: 205.3 g/mol
InChI Key: XQZVZULJKVALRI-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Hesperin, also known as 6-(methylsulfinyl)hexyl isothiocyanate or 6-MITC, is a bioflavonoid found in a variety of nutritional supplements . It has been shown to regulate multiple targets, including Aurora kinase B , which plays a crucial role in cell division and maintaining the genetic stability of cells .

Mode of Action

This compound interacts with its targets, leading to various biochemical changes. For instance, it can inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB) , Inducible nitric oxide synthase (iNOS) , and cyclooxygenase-2 (COX-2) .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to disrupt oxidative phosphorylation, mitochondrial dysfunction, and down-regulate the synthesis of ATP and lipid functions by the ER pathway . Additionally, it improves cellular antioxidant defenses by activating the ERK/Nrf2 signaling pathway .

Pharmacokinetics

Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, this compound’s oral bioavailability is less than 20% . It is quickly altered by environmental conditions such as temperature, pH, and light . Therefore, the development of nanoscale drug carriers is a viable strategy for improving this compound’s oral bioavailability .

Result of Action

This compound exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . These effects are confirmed well in in vitro and in vivo studies . For instance, this compound has been shown to promote regeneration of ulcerated tissue and protect the stomach mucosa from hemorrhagic damage in rats subjected to indomethacin and hypothermic restrain stress-induced ulceration models .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its bioavailability can be affected by factors such as temperature, pH, and light . Moreover, the bacteria that produce endo-beta-glucosidase, beta-glucosidase, and alpha-mannosidase in the gut can convert this compound to its hesperetin, aglycone, which has stronger antiplatelet action and cytotoxicity than the parent molecule .

Biochemical Analysis

Biochemical Properties

6-Methylsulfinylhexyl isothiocyanate interacts with various enzymes, proteins, and other biomolecules. It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities .

Cellular Effects

6-Methylsulfinylhexyl isothiocyanate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cellular and intracellular molecules signaling . It also has positive effects on toxicities caused by drugs, metals, and chemicals .

Molecular Mechanism

The molecular mechanism of 6-Methylsulfinylhexyl isothiocyanate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) activities via IκBα, JNK, and P38 signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 6-Methylsulfinylhexyl isothiocyanate change over time in laboratory settings. It has been shown to ameliorate oxidative stress in animals exposed to severe environmental conditions .

Dosage Effects in Animal Models

The effects of 6-Methylsulfinylhexyl isothiocyanate vary with different dosages in animal models. It has been found to exert protective effects against natural and chemical toxins-induced organ toxicity .

Metabolic Pathways

6-Methylsulfinylhexyl isothiocyanate is involved in various metabolic pathways. It influences the lipid and glucose metabolism through the activation of the AMPK and PPAR signaling pathways .

Transport and Distribution

6-Methylsulfinylhexyl isothiocyanate is transported and distributed within cells and tissues. When taken orally, it is hydrolyzed by the gut flora and then absorbed in the colon .

Chemical Reactions Analysis

Types of Reactions: Hesperin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological assays.

    Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Uniqueness: Hesperin is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-isothiocyanato-6-methylsulfinylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZVZULJKVALRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431173
Record name 6-(methylsulfinyl)hexyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-35-7
Record name 6-Methylsulfinylhexyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylsulfinylhexyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(methylsulfinyl)hexyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HESPERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUP6Q3JBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isothiocyanato-6-(methylsulfinyl)hexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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